N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride
CAS No.: 1049768-69-5
Cat. No.: VC8405448
Molecular Formula: C11H16ClFN2O
Molecular Weight: 246.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049768-69-5 |
|---|---|
| Molecular Formula | C11H16ClFN2O |
| Molecular Weight | 246.71 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(propan-2-ylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H15FN2O.ClH/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10;/h3-6,8,13H,7H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | CEDPFFFCPTXCNY-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl |
| Canonical SMILES | CC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a 4-fluorophenyl group linked via an acetamide bridge to an isopropylamine moiety, with a hydrochloride counterion (Figure 1). The IUPAC name, N-(4-fluorophenyl)-2-(propan-2-ylamino)acetamide hydrochloride, reflects this arrangement . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1049768-69-5 | |
| Molecular Formula | C₁₁H₁₆ClFN₂O | |
| Molecular Weight | 246.71 g/mol | |
| SMILES | CC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl | |
| InChI Key | CEDPFFFCPTXCNY-UHFFFAOYSA-N | |
| PubChem CID | 16243295 |
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems. The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays .
Physicochemical Characteristics
While experimental data on melting point, boiling point, and density are unavailable in public records, the compound’s solubility can be inferred from its salt form. Hydrochloride salts typically exhibit high solubility in water and ethanol, facilitating formulation in aqueous matrices. Spectroscopic data, such as NMR and IR profiles, remain unpublished, though computational models predict characteristic peaks for the amide carbonyl (≈1650 cm⁻¹) and aromatic C-F bonds (≈1220 cm⁻¹) .
Synthesis and Manufacturing
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Acylation: Reacting 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.
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Amination: Substituting the chloride with isopropylamine under basic conditions.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, as evidenced by patents for structurally related acetamide derivatives . Suppliers report purities ≥95%, validated via high-performance liquid chromatography (HPLC).
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| AstaTech Inc. | ≥95% | 1–5 g | $150–$200 |
| BLD Pharm | ≥97% | 10–50 g | $120–$180 |
Pricing reflects small-scale research quantities; bulk purchases may reduce costs by 30–40%.
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